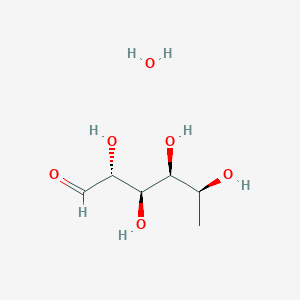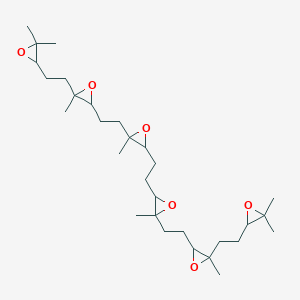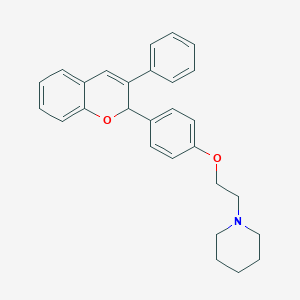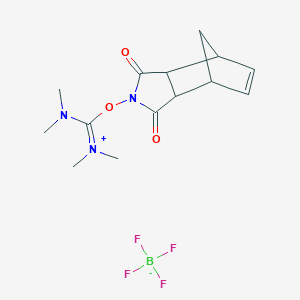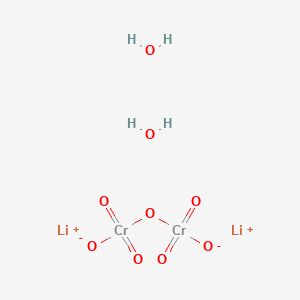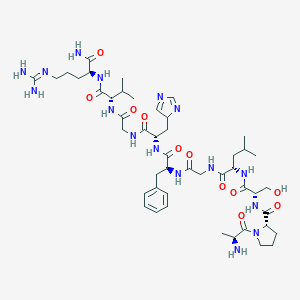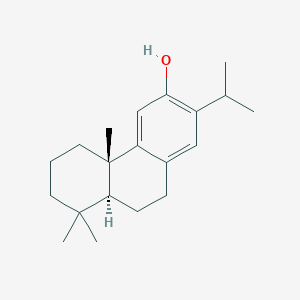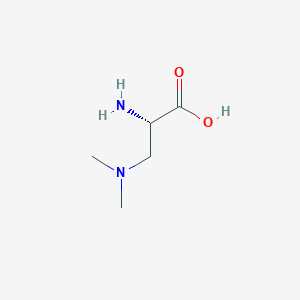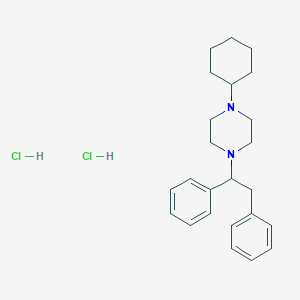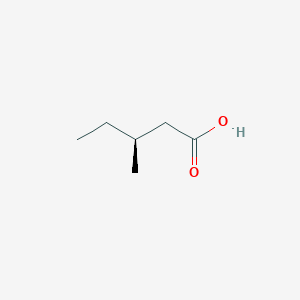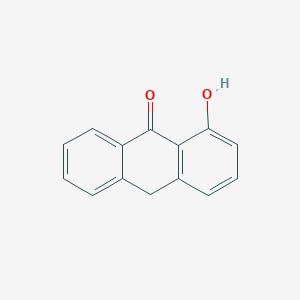
1-Hydroxyanthrone
Overview
Description
1-Hydroxy-10H-anthracen-9-one, also known as anthrone, is an organic compound with the molecular formula C14H10O2. It is a derivative of anthracene and is characterized by a hydroxyl group at the first position and a ketone group at the ninth position. This compound is commonly used in various industrial applications, including the production of dyes, pigments, and fluorescent whitening agents .
Mechanism of Action
Target of Action
1-Hydroxyanthrone, also known as Anthralin, is primarily used in the treatment of psoriasis . It targets skin cells, specifically keratinocytes, which are the primary cell type in the outer layer of the skin .
Mode of Action
It is known to slow the reproduction of skin cells . This anti-proliferative effect is particularly beneficial in conditions like psoriasis, where there is an overproduction of skin cells .
Result of Action
The primary result of this compound’s action is a reduction in the speed of skin cell reproduction . This leads to a decrease in the symptoms of psoriasis, such as skin scaling and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-10H-anthracen-9-one can be synthesized through several methods. One common method involves the reduction of anthraquinone using zinc dust and acetic acid. The reaction typically proceeds under reflux conditions, resulting in the formation of 1-hydroxy-10H-anthracen-9-one .
Industrial Production Methods: In industrial settings, the production of 1-hydroxy-10H-anthracen-9-one often involves the catalytic hydrogenation of anthraquinone. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-10H-anthracen-9-one undergoes various chemical reactions, including:
Reduction: Reduction of 1-hydroxy-10H-anthracen-9-one can yield anthracene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc dust and acetic acid under reflux conditions.
Substitution: Various reagents depending on the desired substitution.
Major Products:
Oxidation: Anthraquinone.
Reduction: Anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
1-Hydroxy-10H-anthracen-9-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Hydroxy-10H-anthracen-9-one can be compared with other similar compounds, such as:
Anthraquinone: Unlike 1-hydroxy-10H-anthracen-9-one, anthraquinone lacks a hydroxyl group and is primarily used as an oxidizing agent.
By highlighting the unique structural features and reactivity of 1-hydroxy-10H-anthracen-9-one, its distinct applications and advantages over similar compounds can be better understood.
Properties
IUPAC Name |
1-hydroxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHRXVXCOMMNLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)C(=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169112 | |
| Record name | 1-Hydroxyanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1715-81-7 | |
| Record name | 1-Hydroxy-9-anthrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1715-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001715817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-HYDROXYANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL5DBC8894 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


